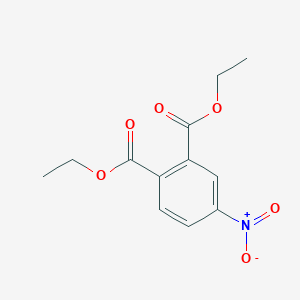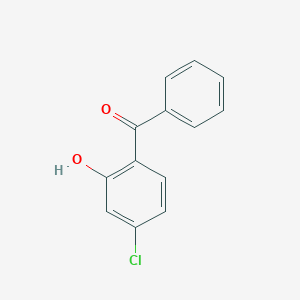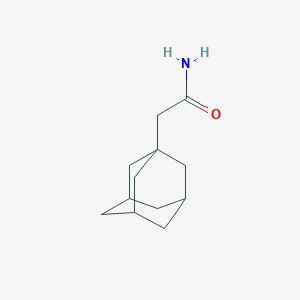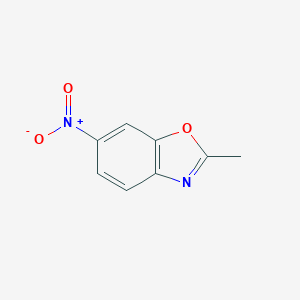
4-methoxy-N-(thiophen-2-ylmethyl)aniline
Vue d'ensemble
Description
4-Methoxy-N-(thiophen-2-ylmethyl)aniline is an organic compound with the molecular formula C12H13NOS and a molecular weight of 219.30 g/mol . This compound is characterized by the presence of a methoxy group (-OCH3) attached to the benzene ring and a thiophen-2-ylmethyl group attached to the nitrogen atom of the aniline moiety . It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
The synthesis of 4-methoxy-N-(thiophen-2-ylmethyl)aniline typically involves the reaction of 4-methoxyaniline with thiophen-2-ylmethyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate . The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The product is then purified by recrystallization or column chromatography .
Analyse Des Réactions Chimiques
4-Methoxy-N-(thiophen-2-ylmethyl)aniline undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, toluene), bases (e.g., sodium hydroxide, potassium carbonate), and catalysts (e.g., palladium on carbon for hydrogenation reactions). Major products formed from these reactions include quinone derivatives, amine derivatives, and alkylated aniline derivatives .
Applications De Recherche Scientifique
4-Methoxy-N-(thiophen-2-ylmethyl)aniline is used in various scientific research applications, including:
Mécanisme D'action
The mechanism of action of 4-methoxy-N-(thiophen-2-ylmethyl)aniline involves its interaction with specific molecular targets and pathways. The methoxy group and thiophen-2-ylmethyl group contribute to its binding affinity and selectivity towards certain enzymes and receptors . The compound can modulate the activity of these targets by acting as an inhibitor or activator, depending on the context of the biological system .
Comparaison Avec Des Composés Similaires
4-Methoxy-N-(thiophen-2-ylmethyl)aniline can be compared with other similar compounds, such as:
4-Methoxyaniline: Lacks the thiophen-2-ylmethyl group, making it less versatile in certain chemical reactions.
Thiophen-2-ylmethylamine: Lacks the methoxy group, which affects its reactivity and binding properties.
N-(Thiophen-2-ylmethyl)aniline: Lacks the methoxy group, resulting in different chemical and biological properties.
The uniqueness of this compound lies in the combination of the methoxy group and thiophen-2-ylmethyl group, which imparts distinct chemical reactivity and biological activity .
Propriétés
IUPAC Name |
4-methoxy-N-(thiophen-2-ylmethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NOS/c1-14-11-6-4-10(5-7-11)13-9-12-3-2-8-15-12/h2-8,13H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIWFLDMRZSFKKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NCC2=CC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30357094 | |
| Record name | 4-Methoxy-N-[(thiophen-2-yl)methyl]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30357094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3139-29-5 | |
| Record name | 4-Methoxy-N-[(thiophen-2-yl)methyl]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30357094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![Hexanoic acid, 6-[[(4-methylphenyl)sulfonyl]amino]-](/img/structure/B181778.png)




![4-[(Cyclopropylamino)sulfonyl]benzoic acid](/img/structure/B181784.png)

